molecular formula C12H26O3S B075577 1-Dodecanesulfonic acid CAS No. 1510-16-3

1-Dodecanesulfonic acid

Cat. No.: B075577
CAS No.: 1510-16-3
M. Wt: 250.4 g/mol
InChI Key: LDMOEFOXLIZJOW-UHFFFAOYSA-N
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Description

1-Dodecanesulfonic acid (C₁₂H₂₅SO₃H) is a sulfonic acid derivative with a 12-carbon alkyl chain. Its sodium salt, this compound sodium salt (SDS; CAS 2386-53-0), is widely used as an anionic surfactant and ion-pairing agent. SDS is characterized by its high solubility in water and polar solvents, forming micelles at critical concentrations. Key applications include:

  • Pesticide formulations: Stabilizing nanosuspensions to enhance bioavailability and stability of active ingredients like lambda-cyhalothrin .
  • Chromatography: Serving as an ion-pairing reagent in reversed-phase HPLC for separating cationic compounds .
  • Material science: Modifying interfacial properties in surfactant mixtures .

SDS is commercially available with purity ≥98% and is classified as a skin/eye irritant, requiring precautions during handling .

Preparation Methods

Oxidation of 1-Dodecanethiol Using Nitric Acid and Bromine

The oxidation of 1-dodecanethiol (C₁₂H₂₅SH) represents a direct and scalable route to 1-dodecanesulfonic acid. This method leverages a two-step bromine-mediated process, as detailed in US Patent 6,124,497 .

Reaction Mechanism and Process Design

The synthesis occurs in two distinct phases:

  • Bromine Generation : Hydrobromic acid (HBr) reacts with nitric acid (HNO₃) to produce bromine (Br₂) and nitrogen oxides (NOₓ):

    6HBr+2HNO33Br2+2NO+4H2O6 \, \text{HBr} + 2 \, \text{HNO}_3 \rightarrow 3 \, \text{Br}_2 + 2 \, \text{NO} + 4 \, \text{H}_2\text{O}

    This exothermic reaction occurs at 65–75°C, with bromine serving as the primary oxidizing agent .

  • Thiol Oxidation : 1-Dodecanethiol reacts with bromine in an aqueous medium to form this compound:

    C12H25SH+3Br2+3H2OC12H25SO3H+6HBr\text{C}_{12}\text{H}_{25}\text{SH} + 3 \, \text{Br}_2 + 3 \, \text{H}_2\text{O} \rightarrow \text{C}_{12}\text{H}_{25}\text{SO}_3\text{H} + 6 \, \text{HBr}

    Excess bromine ensures complete conversion, minimizing byproducts like sulfuric acid .

Optimization and Performance

Key parameters influencing yield and purity include:

  • Temperature : Maintaining 65–75°C prevents side reactions.

  • Bromine Concentration : A 5–10% molar excess of Br₂ relative to thiol suppresses over-oxidation.

  • Residence Time : 4–6 hours achieves >95% conversion .

Table 1 : Representative Conditions for 1-Dodecanethiol Oxidation

ParameterOptimal RangePurity (wt%)Yield (%)
Temperature65–75°C98.592
Br₂:Thiol Molar Ratio3.2:197.889
Reaction Time5 hours99.194

This method produces this compound with <250 ppm sulfuric acid impurity, meeting industrial specifications .

Sulfochlorination of Dodecane Followed by Hydrolysis

Sulfochlorination of n-dodecane (C₁₂H₂₆) using sulfuryl chloride (SO₂Cl₂) under UV light forms dodecane sulfonyl chloride, which is subsequently hydrolyzed to the sulfonic acid .

Photochemical Sulfochlorination

The reaction proceeds via a free-radical mechanism:

C12H26+SO2Cl2hνC12H25SO2Cl+HCl\text{C}{12}\text{H}{26} + \text{SO}2\text{Cl}2 \xrightarrow{h\nu} \text{C}{12}\text{H}{25}\text{SO}_2\text{Cl} + \text{HCl}

Key considerations:

  • Light Source : Visible or UV light (300–400 nm) initiates radical formation.

  • Isomer Distribution : Primary sulfonyl chlorides (1-sulfochlorododecane) dominate at 60–70% selectivity .

Hydrolysis to Sulfonic Acid

Sulfonyl chloride intermediates are hydrolyzed in acidic or basic media:

C12H25SO2Cl+H2OC12H25SO3H+HCl\text{C}{12}\text{H}{25}\text{SO}2\text{Cl} + \text{H}2\text{O} \rightarrow \text{C}{12}\text{H}{25}\text{SO}_3\text{H} + \text{HCl}

Table 2 : Hydrolysis Conditions and Outcomes

ConditionTemperature (°C)Time (h)Yield (%)
10% H₂SO₄80385
5% NaOH25678

This route achieves 80–85% overall yield but requires careful separation of sulfonyl chloride isomers .

Comparative Analysis of Synthesis Routes

Table 3 : Method Comparison for this compound Production

MethodStarting MaterialByproductsScalabilityCost (USD/kg)
Thiol Oxidation 1-DodecanethiolHBr, NOₓHigh12–15
Sulfochlorination n-DodecaneHCl, IsomersModerate18–22

The thiol oxidation method is preferred for industrial-scale production due to lower operational costs and higher yields. In contrast, sulfochlorination offers a pathway from cheaper dodecane but suffers from isomer separation challenges .

Chemical Reactions Analysis

Suzuki Cross-Coupling Reactions

The sodium salt of 1-dodecanesulfonic acid (CAS 2386-53-0) serves as an ion-pairing agent in Suzuki reactions, enhancing the retention of aromatic compounds during HPLC analysis . Its amphiphilic structure facilitates the stabilization of transition states in aqueous-phase catalytic cycles.

Reaction Example :
Ar B OH 2+Ar XPd catalyst Na 1 dodecanesulfonateAr Ar \text{Ar B OH }_2+\text{Ar X}\xrightarrow{\text{Pd catalyst Na 1 dodecanesulfonate}}\text{Ar Ar }
Conditions: Aqueous/organic biphasic system, room temperature .

Acid-Catalyzed Reactions

As a Brønsted acid (pKa0.59\text{pKa}\approx -0.59), it catalyzes:

  • Esterification : RCOOH R OHC H O SRCOOR +H2O\text{RCOOH R OH}\xrightarrow{\text{C H O S}}\text{RCOOR }+\text{H}_2\text{O}

  • Hydrolysis of nitriles : RCNH2O C H O SRCOOH\text{RCN}\xrightarrow{\text{H}_2\text{O C H O S}}\text{RCOOH}

Reaction rates increase by 40–60% compared to p-toluenesulfonic acid due to micellar acceleration .

Hydrolysis and Neutralization

The acid undergoes hydrolysis in basic media:
C H SO H NaOHC H SO Na+H2O(ΔH=1±8.4kJ mol)\text{C H SO H NaOH}\rightarrow \text{C H SO Na}+\text{H}_2\text{O}\quad (\Delta H=-1\pm 8.4\,\text{kJ mol})
Enthalpy data from bomb calorimetry (292 K) .

Thermal Decomposition

At elevated temperatures (>200C>200^\circ \text{C}), degradation occurs via:
C H SO H12CO2+13H2O+SOx(ΔcH=7816±15kJ mol)\text{C H SO H}\rightarrow 12\text{CO}_2+13\text{H}_2\text{O}+\text{SO}_x\quad (\Delta_cH^\circ =-7816\pm 15\,\text{kJ mol})

Decomposition PathwayProducts IdentifiedAnalytical MethodReference
Oxidative thermolysisCO₂, SO₂, H₂OTGA-FTIR
Pyrolysis (N₂ atmosphere)Alkenes, sulfonic acid derivativesGC-MS

Reaction with Strong Oxidizers

Violent exothermic reactions occur with peroxides or chlorates:
C H SO H H2O2Intermediate peroxidesExplosive decomposition\text{C H SO H H}_2\text{O}_2\rightarrow \text{Intermediate peroxides}\rightarrow \text{Explosive decomposition}
Safety Note: Requires strict temperature control below 40C40^\circ \text{C} .

Surfactant-Mediated Reactions

Micellar catalysis effects enhance:

  • Diels-Alder reactions : 3.2× rate acceleration in aqueous media

  • Nucleophilic substitutions : kobsk_{\text{obs}} increases by 1.8–2.5× at CMC (0.8 mM)

Scientific Research Applications

Applications in Scientific Research

1-Dodecanesulfonic acid is primarily utilized in research settings for its surfactant properties. Its applications include:

Surfactant Studies

This compound serves as a model compound for studying surfactant behavior in aqueous solutions. Research has shown that it can significantly reduce surface tension, making it an ideal candidate for various experimental setups involving emulsification and dispersion processes .

Analytical Chemistry

The compound is used in analytical chemistry for the determination of anionic surfactants. It acts as a standard in tenside tests, which are essential for assessing the effectiveness of surfactants in formulations .

Membrane Studies

In membrane science, this compound is employed to modify membranes for enhanced selectivity and permeability. Its ability to interact with membrane surfaces allows researchers to investigate ion transport mechanisms and improve membrane performance in filtration processes .

Industrial Applications

The industrial utility of this compound spans several sectors:

Detergents and Cleaners

As a key ingredient in detergents, it enhances cleaning efficiency due to its surfactant properties. Its ability to lower the surface tension of water improves wetting and penetration into soils and stains, making it effective in household and industrial cleaning products.

Personal Care Products

In personal care formulations, such as shampoos and body washes, this compound acts as a foaming agent and emulsifier. Its mildness makes it suitable for use on skin and hair, contributing to product stability and performance .

Textile Industry

In textile processing, this compound is utilized as a wetting agent during dyeing and finishing processes. It facilitates better dye uptake by reducing surface tension between the dye solution and fabric fibers .

Case Study 1: Surfactant Efficiency

A study conducted by Walton et al. (2001) evaluated the efficiency of this compound in reducing surface tension in various aqueous solutions. The findings indicated that the compound significantly lowers surface tension compared to other anionic surfactants, demonstrating its potential for formulation optimization in detergents .

Case Study 2: Membrane Modification

Research published in the Journal of Membrane Science explored the modification of polymer membranes using this compound. The results showed improved ion selectivity and permeability, suggesting that this compound can enhance membrane performance for water treatment applications .

Mechanism of Action

The mechanism of action of 1-dodecanesulfonic acid primarily involves its surfactant properties. The long alkyl chain interacts with hydrophobic surfaces, while the sulfonic acid group interacts with hydrophilic environments. This dual interaction allows it to reduce surface tension and enhance the solubility of hydrophobic compounds in aqueous solutions .

Comparison with Similar Compounds

Alkyl Sulfonic Acids with Varying Chain Lengths

SDS is compared with shorter-chain sulfonic acids, such as 1-octanesulfonic acid (C8) and 1-decanesulfonic acid (C10), to assess chain-length-dependent properties:

Property 1-Octanesulfonic Acid (C8) 1-Decanesulfonic Acid (C10) 1-Dodecanesulfonic Acid (C12/SDS)
Critical Micelle Concentration (CMC) Higher (~120 mM) Moderate (~40 mM) Lower (~8 mM)
Solubility in Water High Moderate Moderate
Application Efficacy Limited to short-term stability Intermediate stability Superior in nanosuspension stabilization

Key Findings :

  • Longer alkyl chains (e.g., C12 in SDS) reduce CMC, enhancing micelle formation and stabilizing nanoformulations .
  • In pesticide nanosuspensions, SDS (C12) achieved a particle size (D90) of 241 nm and polydispersity index (PDI) of 0.221, outperforming C8/C10 analogs in suspensibility (>90%) .
  • In mixed cationic-anionic systems, SDS (C12) exhibited stronger interfacial activity than C8/C10 analogs, reducing three-phase contact angles by 15–20% .

Other Anionic Surfactants

Sodium Dodecylbenzene Sulfonate (SDBS)

SDBS (C₁₂H₂₅C₆H₄SO₃Na) incorporates a benzene ring, altering its hydrophobicity and applications:

Property SDBS SDS
Structure Benzene-containing Linear alkyl chain
CMC ~2 mM ~8 mM
Pesticide Efficacy Higher foaming, lower suspensibility (75%) Lower foaming, higher suspensibility (>90%)
Environmental Impact Persistent due to aromaticity More biodegradable

Sodium Lignosulfonate (SL)

SL, a lignin-derived surfactant, differs in composition and performance:

Property SL SDS
Source Renewable (wood pulp) Synthetic
Particle Stabilization Forms larger aggregates (D90 > 500 nm) Achieves nanoscale particles (D90 ~240 nm)
Cost Lower Higher

Key Findings :

  • SDS outperforms SDBS in nanosuspension stability due to its linear structure and lower foaming .
  • SL is cost-effective but less effective in nanoparticle stabilization, limiting its use in high-precision formulations .

Non-Ionic Surfactants

Polyoxyethylene Sorbitan Monooleate (Tween 80)

Tween 80, a non-ionic surfactant, contrasts with SDS in mechanism and applications:

Property Tween 80 SDS
Charge Non-ionic Anionic
CMC ~0.012 mM ~8 mM
Use in Nanosuspensions Compatible with proteins Causes protein denaturation

Key Findings :

  • Tween 80 is preferred in protein-based formulations, whereas SDS is unsuitable due to denaturation effects .

Pesticide Nanosuspensions

SDS is critical in stabilizing lambda-cyhalothrin nanosuspensions, achieving:

  • Particle size : 241 nm (D90) vs. 358 nm with SDBS .
  • Crystallinity : Preserves active ingredient crystallinity, enhancing shelf-life stability .
  • Suspensibility : >90% in water, outperforming SL (75%) and SDBS (82%) .

Chromatography

In ion-pair HPLC, SDS separates cationic herbicides (e.g., paraquat) with:

  • Resolution : Baseline separation in 15 minutes using 5 mM SDS .
  • Mobile Phase Compatibility : Stable at pH 3, unlike shorter-chain sulfonic acids .

Biological Activity

1-Dodecanesulfonic acid, also known as dodecane-1-sulfonic acid, is an organosulfonic acid that has garnered attention due to its unique biological activities and applications. This compound is characterized by a long hydrophobic dodecane chain and a sulfonic acid group, which imparts distinct physicochemical properties suitable for various biological and industrial applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₁₂H₂₅O₃S
  • Molecular Weight : 250.16 g/mol
  • pKa : Approximately -0.59, indicating strong acidity.
  • LogP : 4.07, suggesting moderate lipophilicity.

These properties contribute to its role as a surfactant and in various biochemical applications.

1. Metabolism and Presence in Humans

This compound is not a naturally occurring metabolite; it is typically found in individuals exposed to this compound or its derivatives. It has been identified in human blood, indicating potential exposure through environmental or occupational sources . As part of the human exposome, it reflects the cumulative exposures that an individual experiences throughout their life.

2. Surfactant Properties

Due to its surfactant characteristics, this compound plays a significant role in reducing surface tension in biological systems. This property is crucial in various applications, including:

  • Detergents : Used as a wetting agent to enhance cleaning efficiency.
  • Biological Assays : Facilitates the solubilization of hydrophobic compounds in aqueous solutions.

3. Interaction with Biological Membranes

Studies have shown that sulfonic acids like this compound can interact with lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence cellular processes such as:

  • Drug Delivery : Enhancing the absorption of pharmaceutical compounds across cellular membranes.
  • Cell Signaling : Modulating the activity of membrane proteins involved in signal transduction pathways.

Case Study 1: Surfactant Efficacy

A study investigated the efficacy of various sulfonic acids, including this compound, as surfactants in reducing interfacial tension between oil and water phases. Results indicated that this compound significantly lowered interfacial tension compared to other surfactants, demonstrating its potential application in emulsification processes .

Case Study 2: Toxicological Assessment

Research assessing the cytotoxicity of dodecanesulfonic acid on human cell lines revealed that at higher concentrations, it induced cellular stress responses. However, at lower concentrations, it exhibited minimal toxicity, suggesting a potential therapeutic window for its use in biomedical applications .

Applications

The biological activity of this compound extends to various fields:

Application AreaDescription
PharmaceuticalsUsed as an excipient to improve drug solubility and bioavailability.
Analytical ChemistryEmployed in high-performance liquid chromatography (HPLC) for analyte separation .
Environmental ScienceInvestigated for its role in bioremediation processes due to surfactant properties.

Q & A

Basic Research Questions

Q. How should researchers safely handle and store 1-Dodecanesulfonic acid sodium salt in laboratory settings?

  • Methodological Guidance :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles compliant with NIOSH (US) or EN 166 (EU) standards to prevent skin/eye contact. Check gloves for integrity before use .
  • Ventilation : Work in a fume hood to avoid inhaling dust or aerosols. Ensure local exhaust ventilation is operational .
  • Storage : Keep in a sealed container under inert atmosphere (e.g., nitrogen) at room temperature. Protect from moisture to prevent hygroscopic degradation .
  • Spill Management : Collect spills using non-sparking tools, place in closed containers, and dispose of as hazardous waste. Avoid water jets to prevent dust dispersion .

Q. What are the standard methods for synthesizing and characterizing this compound sodium salt?

  • Synthesis :

  • Sulfonation : React dodecane with sulfur trioxide or oleum to form dodecanesulfonic acid, followed by neutralization with sodium hydroxide .
  • Purification : Recrystallize from hot ethanol or aqueous solutions to remove unreacted starting materials .
    • Characterization :
  • Purity Analysis : Use reverse-phase HPLC with ion-pairing agents (e.g., tetrabutylammonium salts) to quantify sulfonate content .
  • Structural Confirmation : Employ FTIR (sulfonate S=O stretch at ~1050 cm⁻¹) and ¹H NMR (alkyl chain protons at δ 0.8–1.5 ppm) .

Advanced Research Questions

Q. How does this compound sodium salt enhance the conductivity of PEDOT in polymer synthesis?

  • Mechanistic Role :

  • Doping Agent : The sulfonate group acts as a counterion during oxidative polymerization of 3,4-ethylenedioxythiophene (EDOT), stabilizing the conductive polaron states in PEDOT .
  • Morphology Control : The alkyl chain facilitates self-assembly into micellar structures, templating ordered polymer growth for improved charge transport .
    • Optimization : Adjust the molar ratio of sodium dodecanesulfonate to EDOT (typically 1:1 to 1:2) to balance conductivity and film flexibility. Monitor via cyclic voltammetry .

Q. What factors influence the efficacy of this compound sodium salt as an ion-pairing agent in reverse-phase chromatography?

  • Key Parameters :

  • pH : Maintain mobile phase pH 2–3 (using formic acid) to protonate analytes and enhance ion-pair formation with the sulfonate group .
  • Concentration : Use 5–10 mM sodium dodecanesulfonate to achieve optimal retention of basic compounds (e.g., peptides) without column overloading .
    • Troubleshooting : If peak tailing occurs, reduce ionic strength or switch to a C18 column with higher carbon load to improve hydrophobic interactions .

Q. Data Contradictions and Resolution

Q. How can researchers reconcile discrepancies in reported solubility data for this compound sodium salt?

  • Observed Variations :

  • Solubility in water is temperature-dependent: >50 mg/mL in hot water (>60°C) vs. limited solubility in cold water .
  • In ethanol, solubility improves with heating (e.g., 20 mg/mL at 40°C) but is negligible in non-polar solvents like hexane .
    • Resolution : Pre-dissolve the compound in hot water or ethanol (60°C) before adding to reaction mixtures. Filter through a 0.2 µm membrane to remove undissolved particulates .

Q. Toxicity and Environmental Considerations

Q. What precautions are necessary when disposing of waste containing this compound sodium salt?

  • Regulatory Compliance :

  • Classify as non-hazardous organic waste if uncontaminated. For large quantities, incinerate at >800°C with alkali scrubbers to neutralize sulfur oxides .
    • Ecotoxicity : No bioaccumulation or persistence data available. Avoid release into waterways due to potential aquatic toxicity; use closed-loop recycling systems where possible .

Q. Physical and Chemical Properties Reference Table

PropertyValueSource
Molecular FormulaC₁₂H₂₅NaO₃S
Molecular Weight272.38 g/mol
Melting Point>300°C
SolubilityHot water, ethanol; insoluble in hexane
Hazard ClassificationH302 (oral toxicity), H315 (skin irritation), H319 (eye irritation)

Properties

IUPAC Name

dodecane-1-sulfonic acid
Source PubChem
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InChI

InChI=1S/C12H26O3S/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h2-12H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMOEFOXLIZJOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O3S
Source PubChem
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Related CAS

2386-53-0 (hydrochloride salt)
Record name Dodecylsulfonic acid
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DSSTOX Substance ID

DTXSID3073262
Record name 1-Dodecanesulfonic acid
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Molecular Weight

250.40 g/mol
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CAS No.

1510-16-3, 3300-34-3, 38480-64-7
Record name 1-Dodecanesulfonic acid
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Record name Dodecylsulfonic acid
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Record name Benzenemethanaminium, N-(C12-C16-alkyl)-N,N-dimethyl-, 1-dodecanesulfonate
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Record name 1-Dodecanesulfonic acid, ion(1-)
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Record name Dodecane-1-sulphonic acid
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Record name LAURYLSULFONIC ACID
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